

# N-Boc-indole-2-boronic acid chemical properties

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## Compound of Interest

Compound Name: *N*-Boc-indole-2-boronic acid

Cat. No.: B1271545

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An In-depth Technical Guide to the Chemical Properties of **N-Boc-indole-2-boronic acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **N-Boc-indole-2-boronic acid**, a versatile reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on presenting quantitative data, experimental protocols, and key reaction pathways in a clear and accessible format.

## Core Chemical and Physical Properties

**N-Boc-indole-2-boronic acid**, also known as (1-(tert-Butoxycarbonyl)-1H-indol-2-yl)boronic acid, is a key building block in medicinal chemistry and materials science.<sup>[1][2]</sup> Its utility is primarily derived from the presence of the boronic acid functional group, which allows for a variety of cross-coupling reactions.<sup>[3]</sup>

## Quantitative Data Summary

The fundamental physicochemical properties of **N-Boc-indole-2-boronic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>16</sub> BNO <sub>4</sub>	[1][2]
Molecular Weight	261.08 g/mol	[1][2]
CAS Number	213318-44-6	[1][2]
Appearance	Off-white to light yellow solid	[1][4]
Melting Point	85-90 °C	[4]
Solubility	DMSO: 100 mg/mL (383.02 mM) (requires sonication)	[1]
Purity	≥95% to 99.95% (typical commercial grades)	[1][5]
Storage Temperature	-20°C	[1][5]

## Stability and Handling

**N-Boc-indole-2-boronic acid** and its derivatives are noted to be somewhat unstable, particularly at elevated temperatures.[6] During purification processes such as recrystallization, excessively high temperatures should be avoided to prevent decomposition and ensure product purity.[6] For long-term storage, it is recommended to keep the compound at -20°C in a sealed container, away from moisture.[1] In solvent, stock solutions can be stored at -80°C for up to six months or at -20°C for one month.[1]

## Synthesis Protocol

A common method for the synthesis of **N-Boc-indole-2-boronic acid** involves the lithiation of N-Boc-indole followed by reaction with a borate ester.[6][7]

## Experimental Methodology

- **Reaction Setup:** A mixture of 1-Boc-indole (0.201 mol) and triisopropyl borate (0.302 mol) in tetrahydrofuran (500 mL) is cooled to 0°C under a nitrogen atmosphere.[6]
- **Lithiation:** 2 M LDA (0.241 mol) is added dropwise to the stirred solution.[6]

- Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[6]
- Workup: Upon completion, the reaction is quenched by adjusting the pH to 7 with dilute HCl. [6] The mixture is then filtered.
- Extraction: The aqueous phase is extracted three times with ethyl acetate. The organic phases are combined.[6]
- Drying and Concentration: The combined organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.[6]
- Purification: The crude product is recrystallized from ethyl acetate to obtain off-white solid **N-Boc-indole-2-boronic acid**. [6] The optimal recrystallization temperature is 60°C to minimize decomposition.[6]



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**Caption:** Synthetic workflow for **N-Boc-indole-2-boronic acid**.

## Reactivity and Key Applications

**N-Boc-indole-2-boronic acid** is a versatile intermediate in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[6][7] This reaction is a cornerstone in the synthesis of complex molecules, including pharmaceuticals and functional materials.[6][7] Other notable applications include copper-catalyzed trifluoromethylation and palladium-catalyzed benzylation.[3]

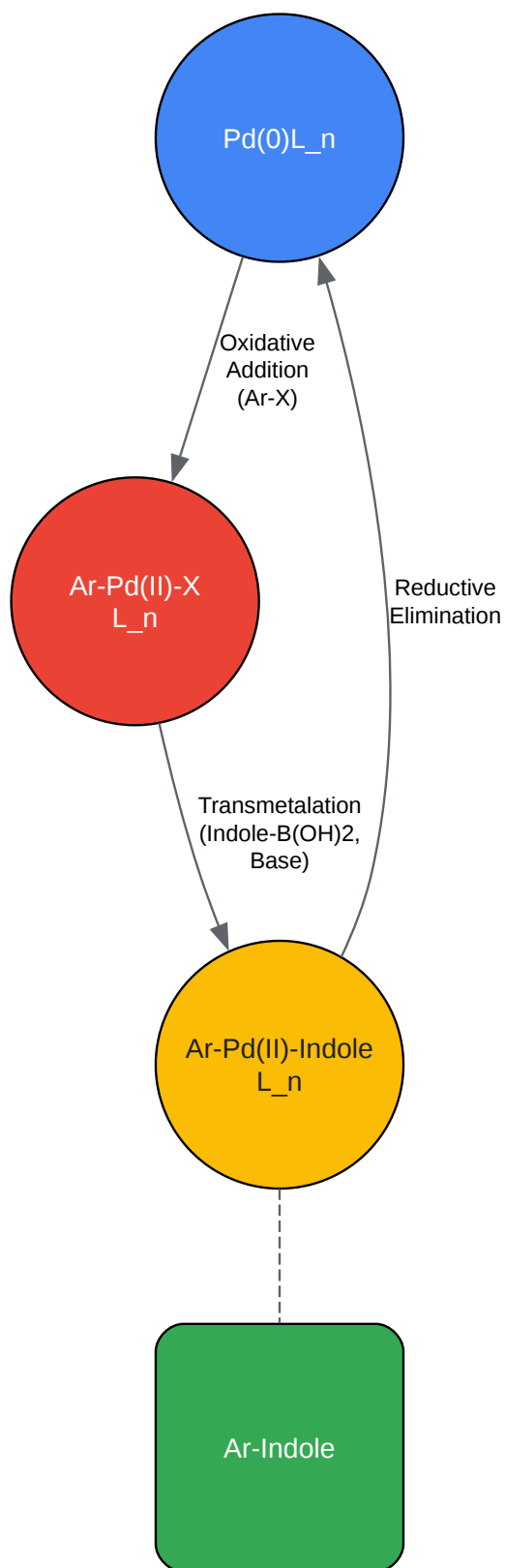
## Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like **N-Boc-indole-2-boronic acid**) with an organohalide in the presence of a palladium catalyst and a base.<sup>[7]</sup>

General Reaction Scheme:



The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving several key steps: oxidative addition, transmetalation, and reductive elimination.<sup>[7]</sup>



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